molecular formula C7H8N4 B1343637 1H-Indazole-4,6-diamine CAS No. 885518-52-5

1H-Indazole-4,6-diamine

Cat. No. B1343637
M. Wt: 148.17 g/mol
InChI Key: GPZNSPPUBKLUSM-UHFFFAOYSA-N
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Description

1H-Indazole-4,6-diamine is a chemical compound with the molecular formula C7H8N4 . It is used for industrial and scientific research purposes .


Synthesis Analysis

The synthesis of 1H-Indazole-4,6-diamine involves several strategies including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines . A new practical synthesis of 1H-indazole has been presented where a previous mechanism for the cyclization step is proved to be nonfeasible and a hydrogen bond propelled mechanism is proposed .


Molecular Structure Analysis

The molecular structure of 1H-Indazole-4,6-diamine is based on the indazole core, which is a bicyclic compound consisting of fused benzene and pyrazole rings .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-Indazole-4,6-diamine include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .

Scientific Research Applications

Metal-Free Synthesis : The metal-free synthesis of 1H-indazoles from o-aminobenzoximes represents a significant advancement in the chemical synthesis of this compound. This method, employing methanesulfonyl chloride and triethylamine, offers a mild yet efficient approach to produce 1H-indazoles with good to excellent yields, enhancing its accessibility for various scientific applications (Counceller et al., 2008).

Enantioselective Synthesis : The enantioselective synthesis of C3-substituted 1H-indazoles, crucial substructures in many pharmaceuticals, has been achieved using CuH catalysis. This method highlights the significance of the C3 position in 1H-indazoles and its role in pharmaceutical applications, providing a pathway for the production of these compounds with high levels of enantioselectivity (Ye et al., 2019).

Copper-Catalyzed Synthesis : The copper-catalyzed synthesis of 1H-indazoles involves a tandem reaction that begins with an Ullmann-type reaction and concludes with N-N bond formation. This novel method opens doors for the efficient production of 1H-indazoles under mild conditions, broadening the scope of its applications in scientific research (Tang et al., 2014).

Antiproliferative Properties : Indazole derivatives, particularly 1H-Benzo[f]indazole-4,9-dione derivatives, have shown significant antiproliferative activity in vitro. These derivatives, when conjugated with C-protected amino acids, demonstrate promising results in the development of new anticancer agents, emphasizing the therapeutic potential of 1H-indazole compounds (Molinari et al., 2015).

Antibacterial and Antifungal Applications : The Indazole scaffold, including 1H-indazole, has demonstrated significant biological properties, including antibacterial and antifungal actions. The presence of nitrogen atoms and the ability to form stable tautomeric structures contribute to the compound's biological activity, making it a candidate for pharmaceutical and medicinal applications (Panda et al., 2022).

Safety And Hazards

Safety measures for handling 1H-Indazole-4,6-diamine include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, and wearing chemical impermeable gloves .

properties

IUPAC Name

1H-indazole-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,8-9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPZNSPPUBKLUSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1N)C=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646141
Record name 1H-Indazole-4,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indazole-4,6-diamine

CAS RN

885518-52-5
Record name 1H-Indazole-4,6-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885518-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazole-4,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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